

Spectroscopic Analysis of 1,2-Benzisothiazol-5-amine: A Technical Guide

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Compound of Interest

Compound Name: 1,2-Benzisothiazol-5-amine

Cat. No.: B1266306

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for **1,2-Benzisothiazol-5-amine**. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on the analysis of structurally similar compounds and established spectroscopic principles. Detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also included.

Core Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for **1,2-Benzisothiazol-5-amine**. These values are estimations and should be confirmed by experimental analysis.

Table 1: Predicted ^1H NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~ 8.5 - 9.0	Singlet	-	H3
~ 7.8 - 8.2	Doublet	~ 8.0 - 9.0	H7
~ 7.2 - 7.5	Doublet of doublets	~ 8.0 - 9.0, ~ 2.0 - 3.0	H6
~ 7.0 - 7.2	Doublet	~ 2.0 - 3.0	H4
~ 3.5 - 4.5	Broad Singlet	-	-NH ₂

Solvent: CDCl₃ or DMSO-d₆. The chemical shift of the amine protons (-NH₂) is highly dependent on solvent and concentration.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Assignment
~ 150 - 155	C7a
~ 145 - 150	C5
~ 130 - 135	C3a
~ 125 - 130	C3
~ 120 - 125	C7
~ 115 - 120	C6
~ 110 - 115	C4

Solvent: CDCl₃ or DMSO-d₆.

Table 3: Predicted Infrared (IR) Spectroscopic Data

Frequency (cm ⁻¹)	Intensity	Assignment
3400 - 3500	Medium, Sharp	Asymmetric N-H stretch (amine)
3300 - 3400	Medium, Sharp	Symmetric N-H stretch (amine)
3000 - 3100	Medium	Aromatic C-H stretch
1600 - 1650	Strong	N-H bend (amine)
1550 - 1600	Medium to Strong	C=C aromatic ring stretch
1450 - 1550	Medium to Strong	C=C aromatic ring stretch
1250 - 1350	Strong	Aromatic C-N stretch
800 - 900	Strong	C-H out-of-plane bend

Table 4: Predicted Mass Spectrometry (MS) Data

m/z	Relative Intensity	Assignment
150	High	[M] ⁺ (Molecular Ion)
123	Medium	[M - HCN] ⁺
106	Medium	[M - CS] ⁺
79	Medium	[C ₆ H ₅] ⁺

Ionization Method: Electron Ionization (EI).

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Specific parameters may need to be optimized based on the instrument and sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **1,2-Benzisothiazol-5-amine** in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR

tube. Ensure the sample is fully dissolved.

- Instrumentation: The data should be acquired on a 400 MHz or higher field NMR spectrometer.
- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Typical parameters: spectral width of 12-16 ppm, pulse width of 30-45 degrees, relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.
 - Typical parameters: spectral width of 200-220 ppm, pulse width of 30-45 degrees, relaxation delay of 2-5 seconds. A larger number of scans will be required compared to ^1H NMR.
- Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Solid State (KBr Pellet): Grind a small amount of **1,2-Benzisothiazol-5-amine** with anhydrous potassium bromide (KBr) in a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
 - Solid State (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

- Data Acquisition:
 - Record a background spectrum of the empty sample compartment or the clean ATR crystal.
 - Place the prepared sample in the spectrometer's sample holder.
 - Acquire the sample spectrum over a range of 4000-400 cm^{-1} . Co-add multiple scans to improve the signal-to-noise ratio.
- Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

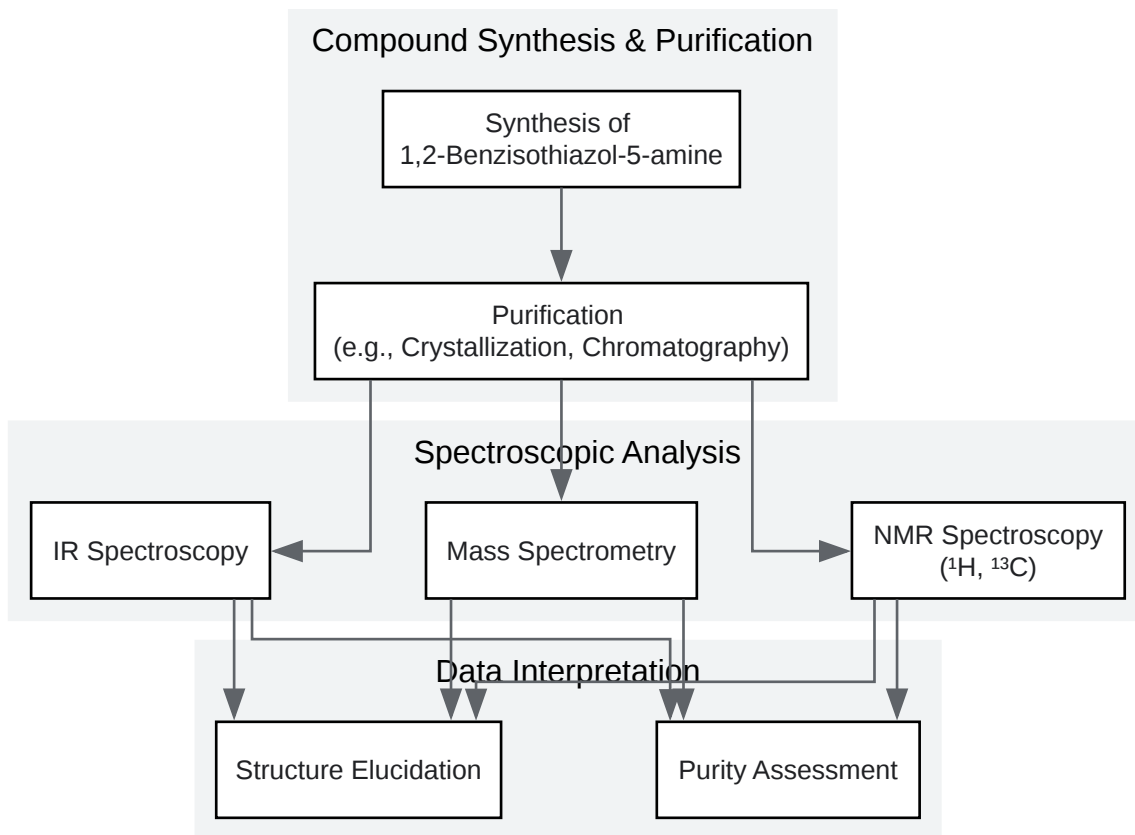
Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile compound like this, direct insertion probe or gas chromatography-mass spectrometry (GC-MS) would be suitable.
- Ionization: Use Electron Ionization (EI) with a standard electron energy of 70 eV.
- Mass Analysis: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 40-200).
- Detection: The ions are detected, and their mass-to-charge ratio and relative abundance are recorded.
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

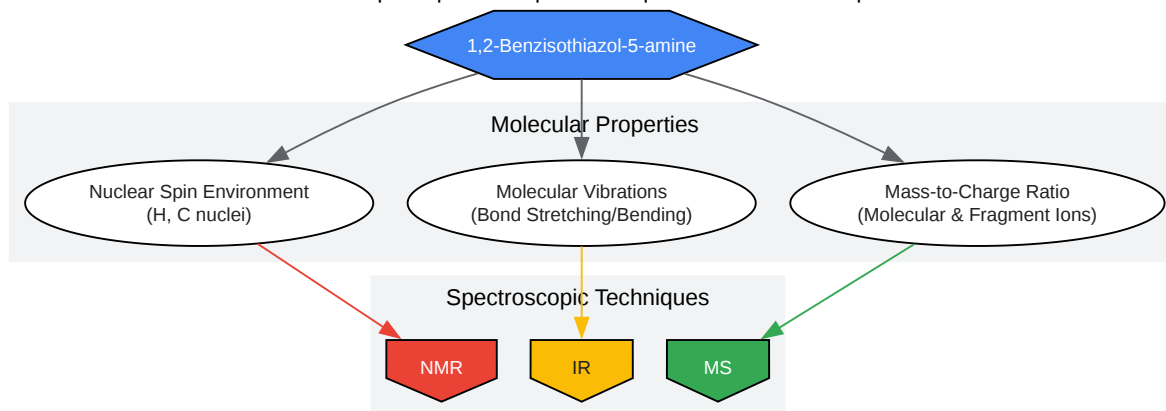
Visualizations

The following diagrams illustrate key workflows and relationships in the spectroscopic analysis of chemical compounds.

Workflow for Spectroscopic Analysis



Relationship of Spectroscopic Techniques to Molecular Properties

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